2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

medicinal chemistry structure–activity relationship halogen bonding

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid is a 3,3-disubstituted oxetane building block (C₁₁H₁₁BrO₃, MW 271.11 g/mol) featuring a 4‑bromophenyl group and an acetic acid side chain attached to the oxetane ring. Predicted physicochemical properties include a boiling point of 407.0±30.0 °C, density of 1.566±0.06 g/cm³, and a pKa of 4.44±0.10, consistent with a moderately acidic carboxylic acid whose ionization state is pH‑tunable.

Molecular Formula C11H11BrO3
Molecular Weight 271.11
CAS No. 1903644-15-4
Cat. No. B2855310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid
CAS1903644-15-4
Molecular FormulaC11H11BrO3
Molecular Weight271.11
Structural Identifiers
SMILESC1C(CO1)(CC(=O)O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(5-10(13)14)6-15-7-11/h1-4H,5-7H2,(H,13,14)
InChIKeyMHSLMSMPBQFWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid (CAS 1903644-15-4) – Physicochemical Profile & Core Identity for Research Procurement


2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid is a 3,3-disubstituted oxetane building block (C₁₁H₁₁BrO₃, MW 271.11 g/mol) featuring a 4‑bromophenyl group and an acetic acid side chain attached to the oxetane ring . Predicted physicochemical properties include a boiling point of 407.0±30.0 °C, density of 1.566±0.06 g/cm³, and a pKa of 4.44±0.10, consistent with a moderately acidic carboxylic acid whose ionization state is pH‑tunable . The strained, polar oxetane ring (~106 kJ·mol⁻¹ ring strain) confers distinct conformational and electronic characteristics that make this scaffold valuable in medicinal chemistry as a property‑modulating module . The para‑bromo substituent provides a synthetic handle for further derivatization via cross‑coupling reactions .

Why Generic Substitution of 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid Is Scientifically Unreliable Without Quantitative Comparator Data


Oxetane‑containing carboxylic acids are not interchangeable scaffolds. The position of the bromine substituent on the phenyl ring (para vs. meta) directly influences the molecule’s dipole moment, potential for halogen bonding, and steric environment, which in turn can affect target binding and physicochemical properties . The oxetane ring itself modulates pKa, lipophilicity, and aqueous solubility in a context‑dependent manner; replacing it with a gem‑dimethyl or carbonyl group can shift solubility by 4‑ to >4000‑fold and alter metabolic stability [1]. The acetic acid side chain length, when compared with the one‑carbon‑shorter carboxylic acid analog 3-(4‑bromophenyl)oxetane‑3‑carboxylic acid (CAS 1393585‑20‑0, MW 257.08), changes both molecular weight and conformational flexibility, affecting downstream SAR [2]. Therefore, substituting any close analog without head‑to‑head quantitative data risks invalidating SAR hypotheses, altering developability profiles, and introducing unrecognized property liabilities.

Quantitative Differentiation Evidence for 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid Versus Closest Structural Analogs


Para‑ vs. Meta‑Bromo Substitution: Physicochemical Divergence and Synthetic Tractability

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid (para‑bromo) differs from its closest isomer, 2-[3-(3‑bromophenyl)oxetan-3‑yl]acetic acid (CAS 1160502-42-0, meta‑bromo) , by the substitution position on the phenyl ring. The para isomer presents a linear, symmetrical dipole and a distinct halogen‑bond donor geometry compared to the meta isomer, which has a bent dipole. While experimental logD and solubility data for the para compound are not publicly available, the meta isomer 3-(3‑bromophenyl)oxetane has a reported LogP of 2.56 [1], providing a class‑level benchmark. Additionally, the para‑bromo compound is commercially available at 98% purity , whereas the meta isomer is typically supplied at 95% purity . The difference in substitution position and commercial purity grade can affect both the outcome of synthetic derivatization (e.g., Suzuki coupling regioselectivity) and the reliability of biological assay data.

medicinal chemistry structure–activity relationship halogen bonding

Oxetane‑Conferred pKa Modulation: Acid Strength Relative to Non‑Oxetane Carboxylic Acid Analogs

The predicted pKa of 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid is 4.44±0.10 . This value reflects the electron‑withdrawing influence of the oxetane ring, which depresses the pKa relative to a simple alkyl carboxylic acid such as phenylacetic acid (pKa ≈ 4.31) but remains within the range of drug‑like carboxylic acids. By comparison, 3‑Oxetaneacetic acid (CAS 1310381-54-4, the des‑bromo core scaffold) has a predicted pKa of 4.44±0.10 and an experimentally determined (calculated) aqueous solubility of 82 g/L at 25 °C , illustrating that the oxetane ring, rather than the bromophenyl group, is the primary driver of acidity in this scaffold. The pKa places the compound predominantly in the ionized (carboxylate) form at physiological pH 7.4, which is relevant for solubility, permeability, and off‑target liability predictions.

physicochemical property optimization developability ionization state

Volatility and Thermal Stability Differentiation: Boiling Point vs. Carboxylic Acid Analogs

The predicted boiling point of 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid is 407.0±30.0 °C (at 760 mmHg) , substantially higher than that of the des‑bromo oxetaneacetic acid scaffold (260.1±13.0 °C) and the commercially available methyl ester derivative methyl 2-[3-(4‑bromophenyl)oxetan-3‑yl]acetate (MW 285.13, for which no boiling point data are reported but which is expected to be lower due to reduced hydrogen‑bonding capacity) . The high boiling point indicates strong intermolecular hydrogen bonding via the carboxylic acid dimer, which is absent in the ester analog. This difference has practical implications for purification strategy selection: the free acid is less amenable to distillation and is typically purified via precipitation or chromatography, while the ester may be distilled or chromatographed more readily.

synthetic chemistry purification thermal stability

Oxetane Ring as a Property‑Modulating Module: Solubility and Metabolic Stability Advantages Over gem‑Dimethyl and Carbonyl Analogs

While direct experimental solubility or metabolic stability data for 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid are not publicly available, the oxetane ring as a module has been extensively characterized in medicinal chemistry literature. Replacing a gem‑dimethyl group with an oxetane can increase aqueous solubility by 4‑ to more than 4000‑fold while reducing metabolic degradation rate in most cases [1]. The oxetane also reduces lipophilicity; for example, substituting a gem‑dimethyl group with oxetane lowers logD by approximately 0.5–1.0 log units on average . These class‑level trends establish that the oxetane‑containing compound is expected to possess superior solubility and metabolic stability profiles compared to hypothetical gem‑dimethyl or carbonyl analogs of the same bromophenylacetic acid scaffold. The magnitude of these benefits is context‑dependent and must be experimentally verified, but the directionality of the effect is well‑established across diverse chemotypes.

drug discovery bioisostere developability

Side‑Chain Length Divergence: Acetic Acid vs. Carboxylic Acid Direct Attachment to Oxetane

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid (MW 271.11) contains a methylene spacer between the oxetane ring and the carboxylic acid, whereas 3-(4‑bromophenyl)oxetane‑3‑carboxylic acid (CAS 1393585-20-0, MW 257.08) has the carboxyl group directly attached to the oxetane ring [1]. The additional methylene group increases molecular weight by 14 Da and introduces an extra rotatable bond, altering conformational flexibility and potentially affecting entropic contributions to binding. The acetic acid analog also shifts the position of the acidic proton relative to the oxetane oxygen, which may influence intramolecular hydrogen‑bonding patterns and, consequently, the compound’s solution‑phase conformation. The carboxylic acid analog has a computed LogP of 1.80 , while no experimental logD/logP data are available for the acetic acid analog; this LogP value provides a reference point for understanding the lipophilicity contribution of the bromophenyl‑oxetane core without the methylene spacer.

structure–property relationship conformational flexibility scaffold hopping

Procurement‑Driven Application Scenarios for 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Para‑Bromo Substitution for Halogen Bonding or Synthetic Elaboration

When a medicinal chemistry program requires a bromine atom at the para position of a phenyl ring attached to an oxetane‑acetic acid scaffold—for example, to engage a halogen bond with a backbone carbonyl in a kinase hinge region or to serve as a Suzuki coupling handle for parallel library synthesis—2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid is the structurally appropriate building block. The meta‑bromo isomer (CAS 1160502-42-0) would present a different halogen‑bond vector and dipole orientation, potentially disrupting the designed interaction . The commercial availability at 98% purity reduces the need for additional purification before use in sensitive biochemical assays .

Physicochemical Property Optimization Using the Oxetane Module for Developability Enhancement

For drug discovery programs seeking to replace a gem‑dimethyl or carbonyl‑containing fragment with a compact, polar, sp³‑rich bioisostere, the oxetane ring in this compound offers validated advantages in aqueous solubility (4‑ to >4000‑fold increase) and metabolic stability, as established by class‑level evidence . The predicted pKa of 4.44 ensures the compound is predominantly ionized at physiological pH, favoring renal clearance over CYP‑mediated metabolism—a desirable profile for reducing drug–drug interaction liability . This scenario is particularly relevant when the bromophenyl group is retained for target potency and the oxetane is introduced to fine‑tune developability parameters without significantly increasing molecular weight.

Synthetic Chemistry: Scaffold‑Hopping SAR Exploration Comparing Acetic Acid vs. Carboxylic Acid Side Chains

When an SAR campaign aims to compare the effect of side‑chain length on target binding and physicochemical properties, 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid (methylene spacer) can be directly compared with 3-(4‑bromophenyl)oxetane‑3‑carboxylic acid (CAS 1393585-20-0, no spacer). The 14 Da molecular weight difference and additional rotatable bond in the acetic acid analog can alter conformational entropy and the distance between the acid moiety and the oxetane‑bromophenyl core, providing systematic SAR information. The computed LogP of 1.80 for the carboxylic acid comparator offers a baseline for evaluating the lipophilicity contribution of the methylene spacer once experimental logD data for the acetic acid analog are generated.

Multi‑Step Synthesis Employing the Free Carboxylic Acid for Late‑Stage Diversification

In a synthetic route requiring a stable, isolable carboxylic acid intermediate for late‑stage amide coupling or esterification, the free acid form of 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid is advantageous over the corresponding methyl ester (MW 285.13) . The high predicted boiling point (407.0 °C) and strong intermolecular hydrogen bonding facilitate purification via precipitation or trituration, while avoiding the additional deprotection step required when using the ester. The 4‑bromophenyl group remains available for subsequent Pd‑catalyzed cross‑coupling after the acid has been elaborated, enabling convergent synthetic strategies.

Quote Request

Request a Quote for 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.